N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a substituted acetamide featuring a furan-2-ylmethyl group, a 4-methylphenoxy moiety, and a 3-methylthiophen-2-ylmethyl substituent. Its structural complexity arises from the dual substitution on the acetamide nitrogen and the phenoxy group, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C20H21NO3S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H21NO3S/c1-15-5-7-17(8-6-15)24-14-20(22)21(12-18-4-3-10-23-18)13-19-16(2)9-11-25-19/h3-11H,12-14H2,1-2H3 |
InChI Key |
XBIHOMRBQXNMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a novel compound with potential biological activities. The structural components of this compound, including the furan and thiophene moieties, suggest a range of pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 389.4 g/mol. Its IUPAC name is N-(furan-2-ylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide. The structure incorporates a furan ring, a phenoxy group, and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
| InChI Key | AZEBMSLKWAUHHS-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing furan and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound has not been directly tested against these bacteria but shares structural similarities with known active compounds.
Antioxidant Properties
Furan derivatives are often associated with antioxidant activity. The presence of the furan ring can enhance the scavenging ability of reactive oxygen species (ROS), potentially providing neuroprotective effects . This property is crucial in combating oxidative stress-related disorders.
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of key enzymes. For example, related compounds have shown inhibition of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism . This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
-
Study on MAO Inhibition : A study evaluated the MAO-A and MAO-B inhibition profile of furan derivatives. The compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine was found to inhibit MAO-B effectively, suggesting similar potential for the compound .
Compound MAO-A Inhibition MAO-B Inhibition F2MPA None IC50 = 0.5 µM - Antibacterial Activity : A novel furan derivative exhibited significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 64 µg/mL . While direct data on the specific compound is lacking, its structural analogs demonstrate similar antibacterial properties.
- Neuroprotective Effects : Research on related compounds indicates that furan derivatives can enhance cognitive function by modulating neurotransmitter levels and reducing oxidative stress in animal models . This supports the hypothesis that this compound could have neuroprotective benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
2-(4-Bromophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide (BH52448)
- Structure: The 4-methylphenoxy group is replaced with a 4-bromophenoxy substituent.
- Molecular Formula: C₁₉H₁₈BrNO₃S; Molecular Weight: 420.32 g/mol.
- Application: Not explicitly stated but structurally analogous to pesticides (e.g., thenylchlor in ) .
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Structure : Substitutes the furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl groups with pyrazol-3-yl and thiophen-2-ylmethyl groups.
- Application : Used as a flavoring agent with cooling sensation properties.
- Safety: Non-genotoxic; acute dietary exposure estimated at 0.08 mg/kg bw for children .
Variations in Nitrogen Substituents
N-(3-Acetyl-2-thienyl)acetamides
- Structure : Derivatives like N-(3-acetyl-2-thienyl)-2-bromoacetamide feature acetylated thiophene rings instead of furan and thiophene methyl groups.
- Synthesis : One-step reactions from 3-acetylthiophen-2-amine, yielding intermediates for advanced heterocyclic chemistry .
2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide
Functional Group Additions
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (CAS 6180-66-1)
- Structure: Adds a sulfonylhydrazinylidene group to the phenoxy ring.
- Molecular Formula : C₂₁H₂₁N₃O₅S; Molecular Weight : 427.47 g/mol.
Pharmacologically Active Analogs
Thiazole-Pyrazole Hybrids (e.g., Compounds 8c and 8e)
- Structure : Feature pyrazole and thiazole rings instead of furan/thiophene.
- Activity: Exhibit analgesic properties (e.g., 8c: 4-dimethylaminophenyl substituent; 8e: 4-methylphenyl group) .
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
